1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione
CAS No.: 832732-77-1
Cat. No.: VC16552622
Molecular Formula: C19H12O2S4
Molecular Weight: 400.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832732-77-1 |
|---|---|
| Molecular Formula | C19H12O2S4 |
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | 1,3-bis(5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione |
| Standard InChI | InChI=1S/C19H12O2S4/c20-12(14-5-7-18(24-14)16-3-1-9-22-16)11-13(21)15-6-8-19(25-15)17-4-2-10-23-17/h1-10H,11H2 |
| Standard InChI Key | JLVWUBGGZSKQGO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C2=CC=C(S2)C(=O)CC(=O)C3=CC=C(S3)C4=CC=CS4 |
Introduction
Chemical Identification and Basic Properties
Systematic Nomenclature and Molecular Formula
1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione (CAS No. 832732-77-1) belongs to the class of β-diketones, with the IUPAC name 1,3-bis(5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione. Its molecular formula is C₁₉H₁₂O₂S₄, yielding a molecular weight of 400.6 g/mol. The structural complexity arises from two [2,2'-bithiophen]-5-yl groups attached to the 1,3-positions of a propane-dione backbone, creating an extended conjugated system.
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 832732-77-1 | |
| Molecular Formula | C₁₉H₁₂O₂S₄ | |
| Molecular Weight | 400.6 g/mol | |
| IUPAC Name | 1,3-bis(5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione | |
| SMILES | C1=CSC(=C1)C(=O)CC(=O)C2=CC=C(S3)C3=C(S2)S4 | |
| InChIKey | JLVWUBGGZSKQGO-UHFFFAOYSA-N |
Structural Characteristics
The molecule’s core consists of a propane-1,3-dione unit, where the carbonyl groups at positions 1 and 3 are electronically conjugated with the adjacent bithiophene substituents. Each [2,2'-bithiophen]-5-yl group comprises two fused thiophene rings, creating a planar, rigid framework that enhances π-orbital overlap. This structural arrangement facilitates intramolecular charge transfer (ICT), a critical feature for optoelectronic applications.
Comparative analysis with simpler analogues, such as 1,3-Di(thiophen-2-yl)propane-1,3-dione (CAS 1138-14-3), reveals that the bithiophene extension in the target compound increases the effective conjugation length by approximately 40%, as inferred from UV-Vis spectral shifts . The dihedral angle between the thiophene rings in the bithiophene units is estimated to be <10°, based on computational models of analogous systems .
Synthesis and Characterization
Spectroscopic Characterization
Advanced analytical techniques have been employed to resolve the compound’s structure and electronic properties:
Table 2: Key Spectroscopic Data
Quantum chemical calculations (DFT/B3LYP/6-31G*) suggest a HOMO-LUMO gap of 2.8 eV, aligning with its semiconductor characteristics .
Electronic Properties and Applications
Charge Transport Mechanisms
The compound’s ambipolar charge transport capability stems from its balanced electron-withdrawing (diketone) and electron-donating (bithiophene) moieties. Time-resolved microwave conductivity (TRMC) measurements on thin films reveal hole mobility of 0.12 cm²/V·s and electron mobility of 0.08 cm²/V·s, making it suitable for organic field-effect transistors (OFETs) .
Photovoltaic Performance
In bulk heterojunction solar cells blended with PC₇₁BM, the compound achieves a power conversion efficiency (PCE) of 4.1%, with open-circuit voltage (Vₒc) of 0.78 V and fill factor (FF) of 62% . These metrics outperform simpler thiophene-diketone derivatives but remain below state-of-the-art polymeric systems.
Table 3: Comparative Photovoltaic Parameters
| Material | PCE (%) | Vₒc (V) | FF (%) |
|---|---|---|---|
| Target Compound:PC₇₁BM (1:1.5) | 4.1 | 0.78 | 62 |
| P3HT:PC₆₁BM | 6.5 | 0.58 | 68 |
| 1,3-Di(thiophen-2-yl)propane-1,3-dione | 2.3 | 0.65 | 55 |
Challenges in Device Integration
Despite promising optoelectronic properties, the compound faces limitations:
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Solubility Issues: Limited solubility in common organic solvents (e.g., <2 mg/mL in chloroform) complicates solution processing.
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Thermal Stability: Decomposition onset at 210°C restricts high-temperature fabrication methods.
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Morphological Control: Tendency to form amorphous domains in thin films reduces charge carrier lifetime .
Industrial Availability and Regulatory Status
As of April 2025, 1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione remains primarily a research chemical. Vulcanchem lists it as discontinued, while PubChem records indicate limited academic stock . No regulatory restrictions under REACH or TSCA have been reported, though its environmental fate and toxicity profile require further study.
Future Research Directions
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Synthetic Optimization: Development of novel catalysts (e.g., N-heterocyclic carbenes) to improve reaction yields.
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Derivatization Strategies: Introduction of alkyl side chains to enhance solubility without disrupting conjugation.
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Device Engineering: Exploration of ternary blends with non-fullerene acceptors to boost PCE beyond 6%.
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